molecular formula C18H16N6O2 B1240185 N,N'-bis(pyridin-3-ylmethyl)pyrimidine-4,6-dicarboxamide

N,N'-bis(pyridin-3-ylmethyl)pyrimidine-4,6-dicarboxamide

Cat. No.: B1240185
M. Wt: 348.4 g/mol
InChI Key: NHPBWKYFMTXWAA-UHFFFAOYSA-N
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Description

PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] is a small molecule with the chemical formula C18H16N6O2. . The compound consists of a pyrimidine ring substituted with two carboxamide groups, each linked to a pyridin-3-ylmethyl group.

Preparation Methods

The synthesis of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] typically involves the reaction of pyrimidine-4,6-dicarboxylic acid with pyridin-3-ylmethylamine under appropriate conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained. The product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] involves its interaction with specific molecular targets, such as enzymes. For example, the compound has been shown to inhibit collagenase by binding to its active site, thereby preventing the enzyme from breaking down collagen . This inhibition is achieved through the formation of stable complexes between the compound and the enzyme, which blocks the enzyme’s catalytic activity.

Comparison with Similar Compounds

PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] can be compared with other similar compounds, such as:

The uniqueness of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

4-N,6-N-bis(pyridin-3-ylmethyl)pyrimidine-4,6-dicarboxamide

InChI

InChI=1S/C18H16N6O2/c25-17(21-10-13-3-1-5-19-8-13)15-7-16(24-12-23-15)18(26)22-11-14-4-2-6-20-9-14/h1-9,12H,10-11H2,(H,21,25)(H,22,26)

InChI Key

NHPBWKYFMTXWAA-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CN=CC=C3

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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